

The Chemistry and Application of ¹⁸F-AV-45 (Florbetapir): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AF-45	
Cat. No.:	B1665509	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-AV-45, also known as Florbetapir (¹⁸F) and marketed under the brand name Amyvid, is a fluorine-18 radiolabeled positron emission tomography (PET) imaging agent. It is a crucial tool in the evaluation of Alzheimer's disease and other causes of cognitive decline. This technical guide provides an in-depth overview of the chemical structure, synthesis, and application of ¹⁸F-AV-45, tailored for professionals in research and drug development.

Chemical Structure

¹⁸F-AV-45 is a derivative of stilbene.[1] Its chemical structure consists of a substituted pyridine ring linked to a 2-(4-methylaminophenyl)vinyl group. The fluorine-18 radioisotope is incorporated into a polyethylene glycol (PEG)-like chain, specifically a 2-(2-(2-fluoroethoxy)ethoxy)ethoxy group, attached to the pyridine ring.[1] This design allows the molecule to be sufficiently lipophilic to cross the blood-brain barrier while also possessing favorable pharmacokinetic properties for PET imaging.

The IUPAC name for 18 F-AV-45 is 4-[(E)-2-[6-[2-[2-(2-[18 F]fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]vinyl]-N-methylaniline. Its molecular formula is $C_{20}H_{25}^{18}$ FN₂O₃.

Mechanism of Action

 18 F-AV-45 is designed to bind with high affinity and specificity to β-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease.[1][2] The planar structure of the stilbene-like core allows it to intercalate between the β-sheets of aggregated Aβ fibrils. The presence of the fluorine-18 radioisotope enables the detection of these plaques using PET imaging. A positive 18 F-AV-45 PET scan, indicating the presence of moderate to frequent Aβ plaques, is a key piece of information in the diagnostic workup for cognitive impairment.

Quantitative Data Summary

The following tables summarize key quantitative data for ¹⁸F-AV-45, compiled from various preclinical and clinical studies.

Table 1: Binding Affinity for β-Amyloid Plaques

Parameter	Value	Species/Tissue	Reference
Dissociation Constant (Kd)	3.72 ± 0.30 nM	Human AD Brain Homogenates	[1][2]
Dissociation Constant (Kd)	3.7 ± 0.3 nmol/L	Human AD Brain Tissue	[3]
Inhibition Constant (Ki)	2.87 ± 0.17 nM	Human AD Brain Homogenates	[1]
Inhibition Constant (Ki)	4.02 ± 0.22 nM	Not Specified	[4]
Inhibition Constant (Ki)	7.52 nM	Aβ Aggregates	[5]
Maximum Binding Capacity (Bmax)	8800 ± 1600 fmol/mg protein	Human AD Brain Tissue	[3]

Table 2: Radiosynthesis and Quality Control

Parameter	Value	Notes	Reference
Radiochemical Yield	10% - 30% (decay corrected)	Automated Synthesis	
Radiochemical Yield	14.2% ± 2.7%	Automated Synthesis	_
Radiochemical Yield	33.6 ± 5.2% (not decay corrected)	Automated Synthesis	[6]
Radiochemical Purity	> 95%	HPLC	[6]
Specific Activity	>37,000–185,000 MBq/mmol	At end of synthesis	
Synthesis Time	~50 - 60 minutes	Automated Modules	[6]

Table 3: Pharmacokinetics

Parameter	Value	Species	Notes	Reference
Brain Uptake (2 min)	6.8% injected dose/g	Mouse	Rapid initial uptake	[3]
Brain Uptake (60 min)	1.9% injected dose/g	Mouse	Rapid washout from normal brain	[3]
Blood Clearance	< 5% of injected 18F in blood by 20 min	Human	Rapid clearance from circulation	
Effective Dose	7 mSv	Human	For a 370 MBq (10 mCi) dose	[3][7]

Experimental Protocols Automated Radiosynthesis of ¹⁸F-AV-45

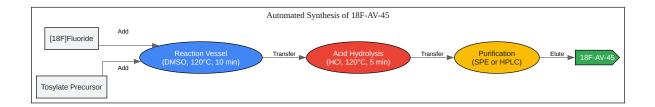
The synthesis of ¹⁸F-AV-45 is typically performed using an automated radiosynthesis module. The general procedure involves a two-step process:

- 18F-Fluorination: The precursor, a tosylate-protected derivative of AV-45, is reacted with [18F]fluoride. The reaction is a nucleophilic substitution carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 120°C) for approximately 10 minutes.
- Deprotection: The protecting group (e.g., a Boc group) on the amine is removed by acid hydrolysis, typically using hydrochloric acid at a high temperature (e.g., 120°C) for about 5 minutes.
- Purification: The crude reaction mixture is then purified, most commonly using solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible solution for intravenous injection.

In Vitro Autoradiography

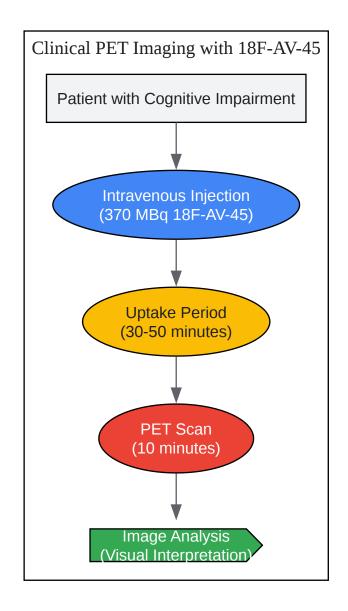
This technique is used to visualize the binding of 18 F-AV-45 to β -amyloid plaques in postmortem brain tissue sections.

- Tissue Preparation: Frozen brain sections (e.g., 20 μm thick) from Alzheimer's disease patients and healthy controls are used.
- Incubation: The sections are incubated with a solution containing ¹⁸F-AV-45 (e.g., 0.3 nM in 40% ethanol) for 1 hour at room temperature.[1][8]
- Washing: To remove non-specifically bound tracer, the sections are washed in a series of solutions, which may include saturated lithium carbonate in 40% ethanol, followed by 40% ethanol and a final rinse with water.[1][8]
- Imaging: The dried sections are exposed to a phosphor imaging plate or autoradiography film for a sufficient duration (e.g., 12-18 hours) to detect the radioactive signal.[1][8]


PET Imaging Protocol

Clinical PET imaging with 18 F-AV-45 is performed to assess β -amyloid plaque density in the brains of patients with cognitive impairment.

- Dose Administration: A single intravenous bolus of 370 MBq (10 mCi) of ¹⁸F-AV-45 is administered to the patient.[7][9]
- Uptake Period: There is a waiting period of 30 to 50 minutes after injection to allow for the tracer to distribute in the brain and for unbound tracer to clear from the bloodstream.[7][9]
- Image Acquisition: A 10-minute PET scan of the brain is acquired.[7][9] The patient is positioned supine with the head centered in the scanner's field of view.
- Image Analysis: The resulting PET images are visually interpreted by trained readers. A positive scan is characterized by a loss of contrast between gray and white matter in at least two cortical regions, indicating significant ¹⁸F-AV-45 retention and, therefore, a moderate to frequent density of β-amyloid plaques.


Visualizations

Click to download full resolution via product page

Caption: Automated radiosynthesis workflow for ¹⁸F-AV-45.

Click to download full resolution via product page

Caption: Clinical workflow for ¹⁸F-AV-45 PET imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Preclinical Properties of 18F-AV-45: A PET Agent for Aβ Plaques in the Brain PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical properties of 18F-AV-45: a PET agent for Abeta plaques in the brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Florbetapir f-18: a histopathologically validated Beta-amyloid positron emission tomography imaging agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of [18F]D3FSP, deuterated AV-45, for imaging of β-amyloid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Highly Deuterated [18F]AV-45, [18F]D15FSP, for Imaging β-Amyloid Plaques in the Brain PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. snmmi.org [snmmi.org]
- To cite this document: BenchChem. [The Chemistry and Application of ¹⁸F-AV-45 (Florbetapir): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665509#what-is-the-chemical-structure-of-18f-av-45]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com